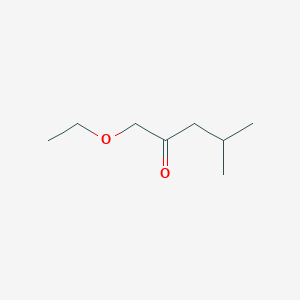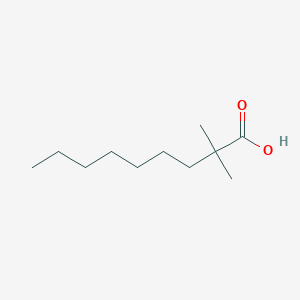
2,2-Dimethylnonanoic acid
Übersicht
Beschreibung
Synthesis Analysis
Research on compounds similar to 2,2-dimethylnonanoic acid, such as 2,2-dimethylolheptanoic acid, involves oxidation processes using hydrogen peroxide and specific conditions to achieve desired yields (W. Yun, 2011). These synthesis methods might offer insights into potential approaches for synthesizing 2,2-dimethylnonanoic acid, highlighting the importance of molar ratios, reaction time, temperature, and pH value in optimizing the yield.
Molecular Structure Analysis
The molecular structure of compounds related to 2,2-dimethylnonanoic acid has been elucidated using techniques such as IR, 1H NMR, and 13C NMR, confirming structural aspects critical to understanding their chemical behavior and reactivity (W. Yun, 2011). Such analyses are foundational in comprehending the molecular geometry and electron distribution, which influence the compound's physical and chemical properties.
Chemical Reactions and Properties
Studies on related compounds reveal the potential for various chemical reactions, including cyclization and reactions with specific reagents under controlled conditions, to produce novel compounds with unique properties (A. Saito et al., 1978). These reactions demonstrate the reactive versatility of dimethyl compounds and their derivatives, suggesting similar possibilities for 2,2-dimethylnonanoic acid in synthesizing new materials or intermediates in organic synthesis.
Physical Properties Analysis
The physical properties of compounds closely related to 2,2-dimethylnonanoic acid, such as solubility, melting point, and boiling point, are influenced by their molecular structure and bonding. While specific data on 2,2-dimethylnonanoic acid is not readily available, analogous compounds exhibit characteristic physical properties that can be analyzed through chromatographic and spectroscopic methods to understand their behavior in various solvents and conditions (C. Lam & M. L. K. Lie Ken Jie, 1976).
Chemical Properties Analysis
The reactivity and stability of 2,2-dimethylnonanoic acid can be inferred from studies on similar compounds, which exhibit specific reactivity patterns towards radicals, undergo specific types of cyclization, and present unique electrochemical properties. These studies offer insights into the potential chemical behavior of 2,2-dimethylnonanoic acid in various reactions and its utility as a precursor or reagent in organic synthesis and other chemical processes (M. Bagley et al., 2005).
Wissenschaftliche Forschungsanwendungen
Intermolecular Hydrogen Bonding : A study found that a compound similar to 2,2-Dimethylnonanoic acid, namely 2,2-dimethylbutynoic acid, forms intermolecularly hydrogen-bonded dimers through hydrogen bonding between the amide and carboxylic acid group. This property was observed in different states such as in crystals, solution, and gas phase (Wash et al., 1997).
Condensation Reactions : Another research demonstrated the condensation of phenols with isoprene in the presence of orthophosphoric acid, leading to the formation of 2,2-dimethylchromans. This reaction showcases a method of nuclear isopentenylation (Ahluwalia et al., 1982).
Neuroprotective Effects : A study on BG00012, an oral formulation of dimethylfumarate, showed beneficial effects in multiple sclerosis treatment. The compound activates the Nrf2 antioxidant pathway, offering neuroprotection in chronic multiple sclerosis models (Linker et al., 2011).
Synthesis and Characterization : The synthesis and characterization of 2,2-dimethylolheptanoic acid, a compound related to 2,2-Dimethylnonanoic acid, was achieved through oxidation. This research provides insights into the optimal conditions for such syntheses (Yun, 2011).
Effects of Dimethyl Sulfoxide (DMSO) : A study indicated that even at low concentrations, DMSO induces changes in macromolecules, which can affect experimental outcomes when used as a solvent (Tunçer et al., 2018).
Cyclization Reactions : Research on 4,8-dimethylnona-3,7-dienoic acid (homogeranic acid) revealed its cyclization in the presence of stannic chloride, forming trans-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone. This study contributes to understanding the cyclization mechanisms in organic chemistry (Saito et al., 1978).
Natural Product-Derived Chemotherapeutic Agents : A study explored the discovery and development of chemotherapeutic agents based on plant-derived compounds, including dimethyl succinyl betulinic acid, highlighting the potential of natural products in medicinal chemistry (Lee, 2010).
Biological Oxidation : Research into the metabolism of 2,2-dimethyloctanoic acid in rats identified several polar metabolites, contributing to our understanding of the biological oxidation of similar compounds (Den, 1965).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-dimethylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(2,3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWHUSJKYLPRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931494 | |
| Record name | 2,2-Dimethylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylnonanoic acid | |
CAS RN |
14250-75-0 | |
| Record name | 2,2-Dimethylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14250-75-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)

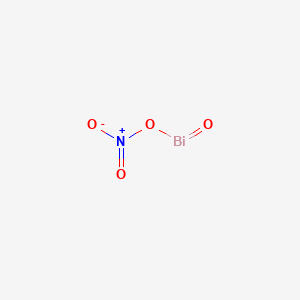




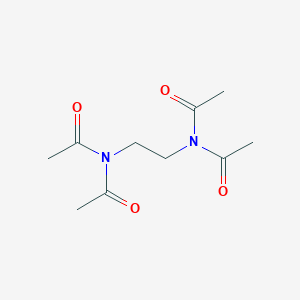
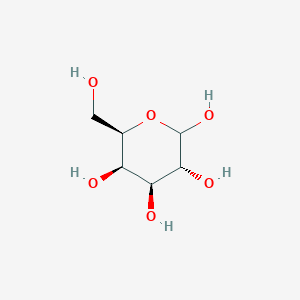
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
